Thiourea, N-ethyl-N'-(2-fluorophenyl)-

Vue d'ensemble

Description

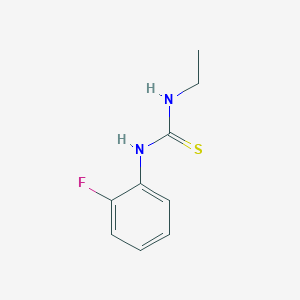

Thiourea, N-ethyl-N’-(2-fluorophenyl)- is an organosulfur compound with a chemical formula of C9H11FN2S. This compound belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological activities. Thiourea derivatives have garnered significant attention due to their potential antibacterial, antioxidant, anticancer, anti-inflammatory, and other therapeutic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-ethyl-N’-(2-fluorophenyl)- typically involves the reaction of N-ethylthiourea with 2-fluoroaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of Thiourea, N-ethyl-N’-(2-fluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact while maximizing yield .

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiocarbonyl group (C=S) in this compound undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane or ethanol .

-

Conditions : Room temperature or mild heating (30–50°C).

-

Products : Sulfoxide (C=SO) or sulfone (C=SO₂) derivatives, depending on the oxidizing agent strength.

Mechanistic Insight :

The sulfur atom acts as a nucleophile, reacting with electrophilic oxygen from the oxidizing agent. The fluorine substituent stabilizes intermediates through inductive effects, enhancing reaction efficiency .

Alkylation and Acylation

The NH groups in the thiourea core participate in alkylation and acylation reactions:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 60°C | N,N'-dialkyl thioureas |

| Acylation | Acetyl chloride | Pyridine, RT | N-acetyl thiourea derivatives |

These reactions modify the compound’s solubility and biological activity, making it valuable in medicinal chemistry .

Cyclization to Heterocycles

The compound serves as a precursor for synthesizing nitrogen- and sulfur-containing heterocycles. Key examples include:

Thiazole Formation

-

Conditions : Ultrasonic irradiation (50°C, 50 min) in water with triethylamine (TEA) .

-

Product : Thiazole derivatives (e.g., N-(3-cyclohexyl-4-phenylthiazol-2(3H)-ylidene)-2-naphthamide) .

Mechanism :

The thiourea’s sulfur attacks the α-carbon of phenacyl bromide, followed by cyclization and elimination of HBr .

Nucleophilic Aromatic Substitution

The 2-fluorophenyl group undergoes substitution reactions with strong nucleophiles:

-

Conditions : Basic media (e.g., NaOH/EtOH), 80°C.

-

Products : Substituted aryl thioureas, where fluorine is replaced by -NH₂ or -SH groups .

Key Factor : The fluorine atom’s electronegativity activates the aromatic ring for nucleophilic attack, directing substitution to the ortho/para positions .

Coordination Chemistry

The thiourea moiety acts as a ligand for metal ions, forming complexes with potential catalytic or therapeutic applications:

-

Complex Properties : Enhanced stability and bioactivity (e.g., Cu complexes show IC₅₀ < 1.3 μM against cancer cells) .

Biological Interactions

While not a traditional "reaction," the compound’s interactions with biological targets are chemically significant:

-

Enzyme Inhibition : Binds to kinase active sites via hydrogen bonding (NH groups) and hydrophobic interactions (fluorophenyl) .

-

Anticancer Mechanism : Induces apoptosis by modulating caspase-3 and Bcl-2 pathways .

Comparative Reactivity of Thiourea Derivatives

| Compound | Key Reactivity | Unique Features |

|---|---|---|

| N-Ethyl-N'-(2-fluorophenyl)thiourea | High electrophilicity at C=S; fluorophenyl-directed substitution | Enhanced bioactivity due to fluorine |

| N-Phenylthiourea | Limited substitution due to unactivated aryl | Lower metabolic stability |

| N-Cyclohexylthiourea | Steric hindrance reduces reaction rates | Improved lipophilicity |

Applications De Recherche Scientifique

Scientific Research Applications

-

Chemistry:

- Organic Synthesis: Thiourea derivatives are used as intermediates in the synthesis of various organic compounds. Their reactivity makes them valuable in forming complex molecules through condensation reactions and cyclizations .

- Catalysis: Thioureas can act as organocatalysts, facilitating reactions such as asymmetric synthesis and organocatalytic transformations .

-

Biology:

- Antimicrobial Properties: Thiourea derivatives have shown promising antibacterial and antifungal activities. The presence of fluorine atoms can enhance these properties by improving the compound's ability to interact with biological targets .

- Antioxidant Activity: These compounds are also explored for their antioxidant potential, which can be beneficial in preventing oxidative stress-related diseases.

-

Medicine:

- Anticancer Research: Thiourea derivatives are studied for their anticancer properties, with some compounds exhibiting significant cytotoxic effects against cancer cell lines .

- Anti-inflammatory Agents: Their potential as anti-inflammatory agents is also being explored, which could lead to treatments for inflammatory diseases .

Medicinal Potential

Thiourea, N-ethyl-N'-(2-fluorophenyl)-, exhibits significant biological activity due to its ability to interact with specific molecular targets. This interaction can lead to therapeutic effects such as enzyme inhibition and modulation of cellular pathways, which are crucial in cancer progression and other diseases.

| Therapeutic Area | Mechanism of Action | Potential Applications |

|---|---|---|

| Anticancer | Inhibition of cell proliferation, induction of apoptosis | Treatment of various cancers |

| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of inflammatory diseases |

| Antimicrobial | Interaction with bacterial and fungal cell walls | Treatment of infections |

Industrial Applications

- Dyes and Photographic Chemicals: Thiourea derivatives are used in the production of dyes and photographic chemicals due to their ability to form stable complexes with metals.

- Fungicides: Some thiourea-based compounds, like thiophanate and thiophanate methyl, are widely used as fungicides in agriculture .

Case Studies

- Antimicrobial Activity: A study on benzoylthiourea derivatives showed that compounds with fluorine atoms exhibited enhanced antibacterial activity against E. coli and other bacteria. This highlights the potential of thiourea derivatives in developing new antimicrobial agents .

- Anticancer Research: N-naphthoyl thiourea derivatives have demonstrated significant cytotoxic effects against cancer cell lines, making them promising candidates for anticancer drug development .

Mécanisme D'action

The mechanism of action of Thiourea, N-ethyl-N’-(2-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiourea: The parent compound with a chemical formula of SC(NH2)2.

N-ethylthiourea: A derivative with an ethyl group attached to the nitrogen atom.

2-fluorophenylthiourea: A derivative with a fluorophenyl group attached to the nitrogen atom.

Uniqueness

Thiourea, N-ethyl-N’-(2-fluorophenyl)- is unique due to the presence of both an ethyl group and a fluorophenyl group, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions .

Activité Biologique

Thiourea, N-ethyl-N'-(2-fluorophenyl)- (CAS Number: 62644-10-4), is an organosulfur compound known for its diverse biological activities. This article explores the compound's antibacterial, anticancer, anti-inflammatory, and antioxidant properties, supported by various research findings and case studies.

Chemical Structure and Properties

Thiourea derivatives are characterized by the presence of a thiourea functional group, which contributes to their biological activity. The chemical formula for Thiourea, N-ethyl-N'-(2-fluorophenyl)- is C9H11FN2S. Its structure allows for interactions with biological targets, influencing various physiological processes.

Antibacterial Activity

Research indicates that Thiourea, N-ethyl-N'-(2-fluorophenyl)- exhibits significant antibacterial properties. In a study comparing various thiourea derivatives, this compound demonstrated efficacy against several bacterial strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) ranged from 40 to 50 µg/mL, showing comparable inhibition zones to standard antibiotics like ceftriaxone .

Table 1: Antibacterial Activity of Thiourea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Thiourea, N-ethyl-N'-(2-fluorophenyl)- | E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 | |

| S. typhi | 45 | 30 | |

| K. pneumoniae | 50 | 19 |

Anticancer Activity

Thiourea derivatives have shown promising anticancer activity in various studies. The compound has been found to inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, its IC50 values against different cancer cell lines have been reported to range from 3 to 20 µM .

In one study, the compound demonstrated significant cytotoxic effects on human leukemia cell lines with an IC50 value as low as 1.50 µM. Furthermore, it was observed that treatment with this thiourea derivative altered the cell cycle dynamics, indicating its potential as an anticancer agent .

Table 2: Anticancer Activity of Thiourea Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human leukemia | 1.50 | Induction of apoptosis |

| Breast cancer (MCF-7) | <20 | Cell cycle arrest in S phase |

| Pancreatic cancer | 3-14 | Inhibition of angiogenesis |

Anti-inflammatory and Antioxidant Properties

Thiourea, N-ethyl-N'-(2-fluorophenyl)- has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Additionally, its antioxidant activity has been highlighted in various assays, indicating the potential to scavenge free radicals and reduce oxidative stress .

Case Studies and Research Findings

- Antibacterial Efficacy Study : A comparative analysis of thiourea derivatives revealed that Thiourea, N-ethyl-N'-(2-fluorophenyl)- was among the most potent against multidrug-resistant strains of bacteria .

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines demonstrated that this thiourea derivative effectively reduced cell viability and induced apoptosis through specific molecular pathways associated with cancer progression .

- Inflammatory Response Modulation : Research indicated that treatment with the compound significantly reduced levels of inflammatory markers in animal models of inflammation .

Propriétés

IUPAC Name |

1-ethyl-3-(2-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCRLSLRGLNPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399350 | |

| Record name | Thiourea, N-ethyl-N'-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62644-10-4 | |

| Record name | Thiourea, N-ethyl-N'-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYL-3-(2-FLUOROPHENYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.